molecular formula C22H28N2O2S B2961532 (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034251-70-0

(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2961532
CAS RN: 2034251-70-0
M. Wt: 384.54
InChI Key: PFIRDXZJWACQMT-UHFFFAOYSA-N
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Description

(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone, also known as BPTM, is a chemical compound that has been studied for its potential applications in scientific research. BPTM is a member of the piperidine class of compounds and has been shown to have a number of interesting properties that make it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Structural Analysis

  • Boric Acid Ester Intermediates Synthesis : A study focused on synthesizing boric acid ester intermediates with benzene rings, including compounds related to the requested chemical structure. These intermediates were obtained through a three-step substitution reaction. Structural confirmation was performed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals were measured by X-ray diffraction, followed by crystallographic and conformational analyses. Density Functional Theory (DFT) calculations further elucidated the molecular structures, showing consistency with X-ray diffraction results. This research aids in understanding the structural aspects and physicochemical properties of such compounds (P.-Y. Huang et al., 2021).

Theoretical Calculations and Characterization

  • Thermal and Optical Properties : Another study synthesized a compound similar in structure and performed thermal, optical, etching, and structural studies along with theoretical calculations. The compound exhibited stability in a specific temperature range, with properties characterized by various spectroscopic techniques and single crystal X-ray diffraction. The study provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are essential for understanding the reactivity and interaction of such compounds (C. S. Karthik et al., 2021).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Research on the synthesis of new pyridine derivatives, including compounds structurally related to your query, was conducted to assess antimicrobial activity. These studies are crucial for identifying potential therapeutic applications of synthesized compounds against various strains of bacteria and fungi. The structure-activity relationship provides valuable insights for medicinal chemistry and drug development (N. Patel et al., 2011).

Molecular Interaction Studies

  • Cannabinoid Receptor Antagonist : A study on the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor offered insights into the conformational analysis and pharmacophore models. Such research helps in understanding the binding interactions and activity profile of compounds on specific receptors, which is crucial for drug design and development (J. Shim et al., 2002).

properties

IUPAC Name

[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c25-22(19-10-14-27-17-19)23-12-8-20(9-13-23)24-11-4-7-21(24)16-26-15-18-5-2-1-3-6-18/h1-3,5-6,10,14,17,20-21H,4,7-9,11-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIRDXZJWACQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)C3=CSC=C3)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone

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